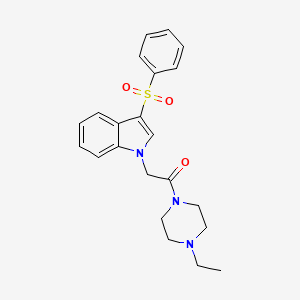
1-(4-ethylpiperazin-1-yl)-2-(3-(phenylsulfonyl)-1H-indol-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-ethylpiperazin-1-yl)-2-(3-(phenylsulfonyl)-1H-indol-1-yl)ethanone is a useful research compound. Its molecular formula is C22H25N3O3S and its molecular weight is 411.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(4-ethylpiperazin-1-yl)-2-(3-(phenylsulfonyl)-1H-indol-1-yl)ethanone is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound features an indole moiety, which is known for its diverse biological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Chemical Structure
The compound can be represented by the following structural formula:
The biological activity of this compound is primarily attributed to its interactions with various molecular targets:
- Receptor Binding: The compound may bind to specific receptors, modulating their activity and leading to therapeutic effects.
- Enzyme Inhibition: It has the potential to inhibit certain enzymes, thereby affecting biochemical pathways crucial for cell survival and proliferation.
- Signaling Pathway Modulation: The compound can influence signaling pathways involved in cell growth, differentiation, and apoptosis.
Antimicrobial Activity
Research indicates that derivatives of indole compounds exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate low minimum inhibitory concentrations (MIC) against resistant bacterial strains such as Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA) .
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| 1-(4-methylpiperazin-1-yl)-2-(3-(phenylsulfonyl)-1H-indol-1-yl)ethanone | 0.98 | MRSA |
| 3k | 3.90 | S. aureus ATCC 25923 |
| 3k | <1.00 | S. aureus ATCC 43300 (MRSA) |
Anticancer Activity
Indole derivatives have also been studied for their anticancer properties. In vitro studies reveal that certain compounds exhibit significant antiproliferative activities against various cancer cell lines, including lung cancer cells (A549) .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound 3c | A549 | 5.0 |
| Compound 3g | A549 | 4.5 |
Anti-inflammatory Effects
Indole derivatives have been explored as potential COX-2 inhibitors, which are crucial in mediating inflammatory responses. Some synthesized compounds have shown promising results in reducing inflammation in preclinical models .
Case Studies
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of a series of indole derivatives against both Gram-positive and Gram-negative bacteria. The findings suggested that while some compounds were effective against Staphylococcus aureus, they exhibited limited activity against Gram-negative bacteria like E. coli.
Case Study 2: Anticancer Potential
Another study focused on the antiproliferative effects of indole-based compounds on various cancer cell lines. The results indicated that certain derivatives significantly inhibited cell growth in rapidly dividing cancer cells compared to normal fibroblasts.
特性
IUPAC Name |
2-[3-(benzenesulfonyl)indol-1-yl]-1-(4-ethylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3S/c1-2-23-12-14-24(15-13-23)22(26)17-25-16-21(19-10-6-7-11-20(19)25)29(27,28)18-8-4-3-5-9-18/h3-11,16H,2,12-15,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKMRMNOOSMWUOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













